molecular formula C19H31NO B14757152 (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol

(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol

Cat. No.: B14757152
M. Wt: 289.5 g/mol
InChI Key: FXTVJTIVYXHEBU-UHFFFAOYSA-N
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Description

(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is an organic compound that features a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and an octylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.

    Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Amination and Hydroxymethylation:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of (1-Carboxy-3-(3-octylphenyl)cyclobutyl)methanol.

    Reduction: Formation of (1-Amino-3-(3-octylphenyl)cyclobutyl)methane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist for sphingosine-1-phosphate receptors (S1PR1 and S1PR3), which are involved in various cellular signaling pathways . This interaction can lead to the modulation of cellular processes such as proliferation, migration, and survival.

Comparison with Similar Compounds

Uniqueness: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with sphingosine-1-phosphate receptors makes it a valuable compound for research in cellular signaling and potential therapeutic applications.

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

[1-amino-3-(3-octylphenyl)cyclobutyl]methanol

InChI

InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3

InChI Key

FXTVJTIVYXHEBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(CO)N

Origin of Product

United States

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